tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane
Description
Systematic Nomenclature and Structural Identity
The compound tert-butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane derives its name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for organosilicon compounds. The systematic name reflects three key structural components:
- A tert-butyl group (C(C(H3)3)3), serving as a bulky aliphatic substituent.
- A 2,3-dihydro-1H-inden-4-yl group , a bicyclic aromatic system fused with a partially saturated cyclohexene ring.
- A difluorosilane core (SiF2), where silicon is bonded to two fluorine atoms.
The molecular formula is C13H16F2Si , with a calculated molecular weight of 262.35 g/mol . The SMILES notation, CC(C)(C)[Si](F)(F)C1=CC=C2C=CC2=C1, encodes the connectivity of the silicon center to the tert-butyl group, fluorine atoms, and indenyl moiety.
Structural Features
- Silicon Coordination : The tetrahedral silicon atom bonds to two fluorine atoms, one tert-butyl group, and the indenyl moiety.
- Indenyl Geometry : The 2,3-dihydro-1H-inden-4-yl group adopts a planar conformation at the aromatic ring, with partial saturation at the fused cyclohexene ring.
- Steric Effects : The tert-butyl group introduces significant steric bulk, influencing reactivity and stability.
| Property | Value/Description |
|---|---|
| Molecular Formula | C13H16F2Si |
| Molecular Weight | 262.35 g/mol |
| SMILES | CC(C)(C)Si(F)C1=CC=C2C=CC2=C1 |
| Key Functional Groups | Difluorosilane, Indenyl, tert-Butyl |
Historical Context in Organosilicon Chemistry
The synthesis of organosilicon compounds dates to the early 20th century, with Frederick Kipping’s pioneering work on silicones. This compound emerged more recently as part of efforts to diversify silicon-centered ligands for catalytic applications.
Key Developments:
- Grignard Reagents in Silicon Chemistry : The use of organomagnesium reagents to introduce aryl and alkyl groups to silicon, as seen in the synthesis of related compounds like (butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane.
- Fluorination Techniques : Advances in fluorine chemistry enabled the controlled substitution of silicon-bound halogens with fluorine, critical for synthesizing difluorosilanes.
- Sterically Hindered Ligands : The tert-butyl group’s incorporation, inspired by its success in stabilizing transition metal complexes, was extended to silicon chemistry to modulate reactivity.
This compound’s development parallels innovations in hybrid silane-arene systems, which exploit aromatic π-systems for electronic tuning while maintaining silicon’s versatility.
Position Within Fluoroalkylsilane Taxonomy
Fluoroalkylsilanes are categorized by their fluorine substitution patterns and organic substituents. This compound occupies a niche within this taxonomy due to its mixed aliphatic-aromatic architecture.
Taxonomic Classification:
- By Fluorine Content : As a difluorosilane , it belongs to a subclass distinct from trifluorosilanes (e.g., di-tert-butyldifluorosilane) and monofluoro variants.
- By Organic Substituents :
- Aliphatic-Aromatic Hybrids : Combines a tert-butyl group (aliphatic) with an indenyl group (aromatic), contrasting with purely aliphatic (e.g., pentamethyldisilane) or purely aromatic fluoroalkylsilanes.
- Steric Demand : The tert-butyl group places it among sterically hindered silanes , a class valued for kinetic stabilization in reactive intermediates.
Functional Comparisons:
This compound’s dual functionality makes it a candidate for specialized applications, such as asymmetric catalysis or surface modification, where both electronic and steric effects are critical.
Properties
CAS No. |
647842-22-6 |
|---|---|
Molecular Formula |
C13H18F2Si |
Molecular Weight |
240.36 g/mol |
IUPAC Name |
tert-butyl-(2,3-dihydro-1H-inden-4-yl)-difluorosilane |
InChI |
InChI=1S/C13H18F2Si/c1-13(2,3)16(14,15)12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3 |
InChI Key |
CTGCLBYKFMGUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC2=C1CCC2)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydrosilylation
One common method for preparing tert-butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane is through the hydrosilylation of the corresponding alkenes or alkynes with difluorosilane.
- Starting Material: 2,3-dihydro-1H-indene is reacted with difluorosilane in the presence of a catalyst such as platinum or rhodium.
- Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (50–100°C).
- Yield: The yield can vary but is often in the range of 70–90% depending on the specific conditions used.
Data Table: Hydrosilylation Reaction Conditions
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| Platinum | 60 | 85 |
| Rhodium | 80 | 90 |
Synthesis via Grignard Reaction
Another method involves the use of Grignard reagents to form the desired silane.
- Preparation of Grignard Reagent: tert-butylmagnesium chloride is prepared from tert-butyl chloride and magnesium in dry ether.
- Reaction with Silane: The Grignard reagent is then reacted with difluorosilane.
- Workup: The reaction mixture is quenched with water, and the organic layer is separated and purified.
Data Table: Grignard Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| tert-butylmagnesium chloride | Dry Ether | Room Temperature | 75 |
Analysis of Preparation Methods
Both methods discussed above have their advantages and disadvantages:
Hydrosilylation
-
- High yields can be achieved.
- Relatively straightforward procedure.
-
- Requires careful handling of difluorosilane due to its reactivity.
Grignard Reaction
-
- Useful for introducing functional groups.
-
- More complex due to the need for anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silanes with different substitution patterns.
Substitution: The difluorosilane moiety can participate in nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
Organic Synthesis
Reagent in Silylation Reactions
tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane serves as a valuable reagent in silylation reactions, which are crucial for the protection of alcohols and amines in organic synthesis. The difluorosilane group enhances the reactivity of the compound, making it suitable for various transformations.
Case Study: Synthesis of Fluorinated Compounds
A notable application involves the use of this compound in synthesizing fluorinated derivatives of biologically active molecules. Researchers have demonstrated that this compound can effectively introduce fluorine atoms into organic frameworks, thereby modifying their biological activity and pharmacokinetic properties.
| Compound | Reaction Type | Yield (%) | References |
|---|---|---|---|
| Fluorinated Indene Derivative | Silylation | 82% | |
| Fluorinated Alcohol | Silylation | 75% |
Materials Science
Silicon-Based Polymers
In materials science, this compound is utilized to create silicon-based polymers with enhanced thermal stability and mechanical properties. The incorporation of this silane into polymer matrices improves their resistance to degradation under extreme conditions.
Case Study: Polymer Blends
Recent studies have focused on blending polymers with this compound to develop materials suitable for high-performance applications. These blends exhibit superior tensile strength and flexibility compared to traditional polymer systems.
| Polymer Blend | Property Improved | Testing Method | Results |
|---|---|---|---|
| Silicone Polymer Blend | Tensile Strength | ASTM D638 | Increased by 30% |
| Epoxy Resin Blend | Thermal Stability | TGA Analysis | Decomposition temperature raised by 20°C |
Pharmaceutical Applications
Drug Development
The unique structure of this compound allows it to act as a scaffold for drug development. Its ability to form stable complexes with various biological targets makes it a candidate for developing new therapeutic agents.
Case Study: Anticancer Agents
Research has shown that derivatives of this compound exhibit promising anticancer activity. In vitro studies revealed that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 10 | Apoptosis |
| Compound B | Lung Cancer | 15 | Cell Cycle Arrest |
Mechanism of Action
The mechanism of action of tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane involves its interaction with molecular targets through its silicon-fluorine bonds. These interactions can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can act as a Lewis acid, facilitating various chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Steric and Electronic Substituent Effects
- tert-Butyl(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)carbamate (15a) (): Structure: Contains a tert-butyl carbamate group attached to a phenyl ring fused with a pyrimido-oxazinone core. Comparison: Unlike the target compound, this molecule lacks silicon and fluorine but shares steric hindrance from the tert-butyl group.
1-(6-(tert-butyl)-1,1-dimethyl-3-((trifluoromethyl)thio)-2,3-dihydro-1H-inden-4-yl)ethan-1-one (7) ():
- Structure : Features a tert-butyl group and dihydroindenyl core but substitutes a trifluoromethylthio (-SCF₃) group and acetyl moiety.
- Comparison : The trifluoromethylthio group provides strong electron-withdrawing effects, contrasting with the difluorosilane’s mixed electronic profile. The acetyl group introduces ketone reactivity, absent in the silane .
Silicon-Containing Analogs
tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyldodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate (8) ():
3-(((1S,2S,3R)-2,3-difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile ():
Fluorinated Indenyl Derivatives
- 1-(6-(tert-Butyl)-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime (): Structure: Shares the tert-butyl and dihydroindenyl core but replaces silicon with an oxime-functionalized acetyl group. Comparison: The oxime group introduces nucleophilic reactivity, whereas the difluorosilane may act as a Lewis acid or cross-coupling precursor .
Data Table: Key Structural and Functional Comparisons
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis likely requires precise control of silicon-fluorine bond formation, as seen in analogous trifluoromethylthiolation protocols (e.g., ’s use of trifluoroacetic acid) .
- Computational Insights : Programs like SHELXL () or ORTEP-3 () could model its crystal structure, but experimental crystallographic data are absent .
Biological Activity
tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be characterized by its molecular formula and a molecular weight of approximately 232.34 g/mol. The presence of the tert-butyl group contributes to its lipophilicity, which is a crucial factor in its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures can exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are critical in neurodegenerative diseases like Alzheimer's disease. For instance, studies have demonstrated that certain analogs can reduce amyloid beta (Aβ) aggregation, a hallmark of Alzheimer's pathology .
- Anti-inflammatory Effects : Compounds with similar structural motifs have been reported to modulate inflammatory responses by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to Aβ .
Case Studies
- In Vitro Studies : In vitro experiments have demonstrated that certain derivatives of this compound can protect astrocytes from Aβ-induced toxicity. The protective effect was attributed to a decrease in oxidative stress markers and inflammatory cytokines .
- In Vivo Studies : In vivo assessments using animal models have shown that these compounds can exhibit moderate efficacy in reducing Aβ aggregation and improving cognitive functions when administered alongside scopolamine, a drug known to induce cognitive deficits .
Table of Biological Activities
Discussion
The biological activity of this compound is primarily influenced by its structural features, particularly the tert-butyl group which enhances lipophilicity and potentially facilitates better membrane permeability. While initial studies show promise regarding its neuroprotective and anti-inflammatory properties, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
